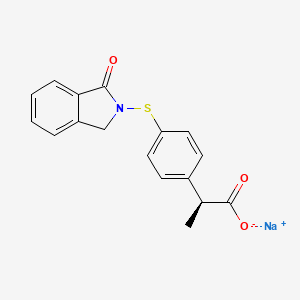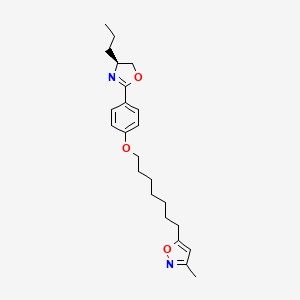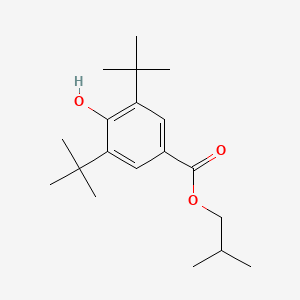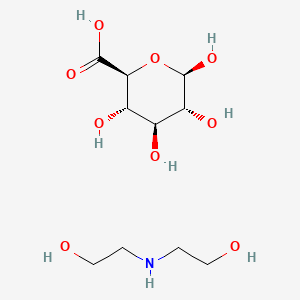
Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organozinc compound with the molecular formula C28H42O2Zn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of zinc salts with p-(1,1,3,3-tetramethylbutyl)phenol. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding phenol.
Substitution: The phenolate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc metal, and substituted phenol derivatives .
Scientific Research Applications
Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) include:
- Zinc bis(phenolate)
- Zinc bis(tert-butylphenolate)
- Zinc bis(cumylphenolate)
Uniqueness
Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to its bulky phenolate ligands, which provide steric hindrance and enhance its stability and reactivity. This makes it particularly useful in catalytic applications and as an additive in various industrial processes .
Properties
CAS No. |
93776-66-0 |
|---|---|
Molecular Formula |
C28H42O2Zn |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
zinc;4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Zn/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
InChI Key |
IPQRNTCKHOBUOR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


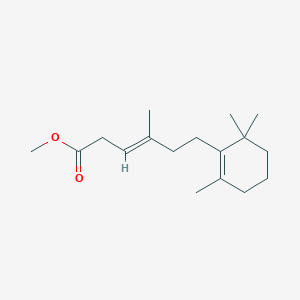

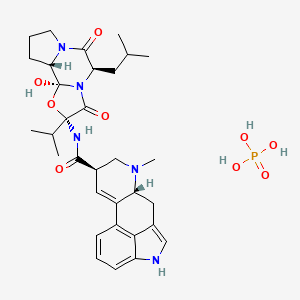

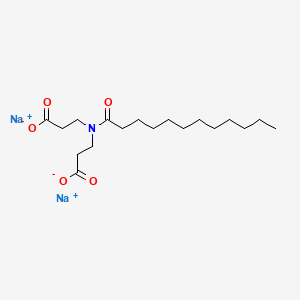
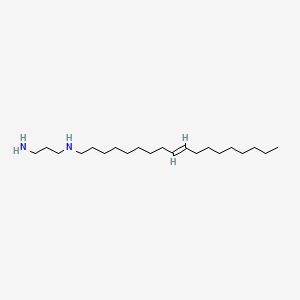

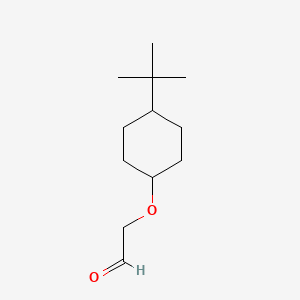
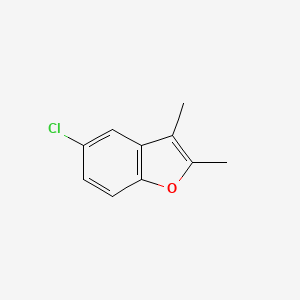
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
